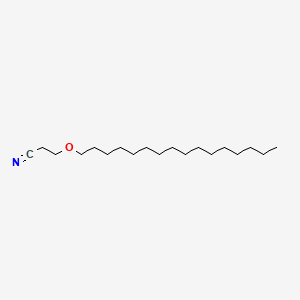

3-hexadecoxypropanenitrile

Description

Properties

IUPAC Name |

3-hexadecoxypropanenitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H37NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18-21-19-16-17-20/h2-16,18-19H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAHOEGZWOAYFTI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCOCCC#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H37NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3063099 | |

| Record name | Propanenitrile, 3-(hexadecyloxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3063099 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

295.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3605-77-4 | |

| Record name | 3-(Hexadecyloxy)propanenitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3605-77-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propanenitrile, 3-(hexadecyloxy)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003605774 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propanenitrile, 3-(hexadecyloxy)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Propanenitrile, 3-(hexadecyloxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3063099 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Propanenitrile 3- (hexadecyloxy)-, | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 3 Hexadecoxypropanenitrile and Its Derivatives

Chemo- and Regioselective Synthesis of the Propanenitrile Core

The construction of the propanenitrile core with high chemo- and regioselectivity is paramount for the efficient synthesis of the target molecule. Traditional methods often face challenges such as the formation of by-products and the need for harsh reaction conditions. researchgate.net Modern synthetic strategies aim to overcome these limitations by employing selective catalysts and reaction conditions.

For instance, the regioselective amination of arenes can be controlled through noncovalent interactions between an anionic substrate and a cationic radical precursor, guiding the functional group to a specific position. acs.orgnih.gov While this is demonstrated for aromatic systems, the underlying principle of directing reactivity through substrate control is broadly applicable. In the context of the propanenitrile core, this could involve the selective activation of a specific C-H bond in a precursor molecule.

Hydrogenation of unsaturated precursors is another key strategy. For example, the synthesis of a propanenitrile was achieved through the hydrogenation of a corresponding unsaturated nitrile using a palladium on carbon (Pd/C) catalyst. core.ac.uk The choice of catalyst and reaction conditions is crucial to ensure the selective reduction of the desired functional group without affecting other parts of the molecule.

Strategies for Incorporating the Hexadecoxy Moiety

The introduction of the long-chain hexadecoxy group (C₁₆H₃₃O-) is a critical step in the synthesis of 3-hexadecoxypropanenitrile. This is typically achieved through a nucleophilic substitution reaction where a hexadecyloxy anion displaces a suitable leaving group.

One common approach involves the Williamson ether synthesis, where sodium hexadecyloxide reacts with a 3-halopropanenitrile. The efficiency of this reaction depends on the nature of the leaving group (e.g., I > Br > Cl) and the reaction conditions, such as the choice of solvent and temperature.

Alternatively, the Mitsunobu reaction provides a powerful method for forming the ether linkage under mild conditions. mdpi.com This reaction involves the use of triphenylphosphine (B44618) and a diazodicarboxylate to activate an alcohol for nucleophilic attack by another alcohol, in this case, 1-hexadecanol (B1195841) and a 3-hydroxypropanenitrile precursor.

Exploration of Novel Reaction Pathways for Nitrile Formation

The direct and efficient formation of the nitrile group is a cornerstone of modern organic synthesis. researchgate.net Researchers are continuously exploring new reagents and catalytic systems to improve yields, reduce waste, and simplify procedures. researchgate.netorganic-chemistry.org

Nucleophilic Substitution Routes to Alkoxynitriles

The synthesis of alkoxynitriles often relies on the nucleophilic displacement of a leaving group by a cyanide anion or the reaction of an alkoxide with a halonitrile. researchgate.net The classical approach involves the reaction of an alkyl halide with an inorganic cyanide, a method that is well-established but can be limited by the toxicity of cyanide salts and the potential for side reactions. researchgate.net

More advanced methods focus on the development of safer cyanide sources and more efficient catalytic systems. For example, the use of less toxic cyanide reagents in conjunction with phase-transfer catalysts can improve the safety and efficiency of the reaction. Furthermore, the direct conversion of alcohols to nitriles, bypassing the need for a halide intermediate, represents a more atom-economical approach. organic-chemistry.org

Alternative One-Pot and Multicomponent Reactions

One-pot and multicomponent reactions (MCRs) have emerged as powerful strategies in organic synthesis due to their high efficiency, atom economy, and reduced environmental impact. journalspub.comrsc.orgresearchgate.net These reactions allow for the construction of complex molecules from simple starting materials in a single synthetic operation, minimizing the need for isolation and purification of intermediates. journalspub.commdpi.com

For the synthesis of this compound, a hypothetical MCR could involve the reaction of 1-hexadecanol, acrylonitrile (B1666552), and a suitable catalyst in a single pot. This would directly form the desired product, streamlining the synthetic process. The development of such MCRs is an active area of research, with the potential to significantly improve the efficiency and sustainability of nitrile synthesis. researchgate.net

Synthetic Approaches to Structurally Related Analogues and Precursors

The synthesis of analogues and precursors of this compound is crucial for structure-activity relationship studies and for accessing a wider range of functional materials. nih.govnih.govunodc.org This involves modifying the synthetic route to introduce different functional groups or alter the chain length of the alkoxy group.

For example, the synthesis of various C-nucleoside analogues has been reported, demonstrating the versatility of synthetic routes in creating diverse molecular architectures from common intermediates. frontiersin.org Similarly, the synthesis of various pyrrolidine (B122466) derivatives, which are important precursors for many drugs, highlights the importance of developing flexible synthetic methods. mdpi.com

Principles of Sustainable Chemistry in the Synthesis of Functionalized Nitriles

The principles of green chemistry are increasingly being applied to the synthesis of functionalized nitriles to minimize the environmental impact of chemical processes. royalsocietypublishing.org This involves the use of renewable feedstocks, the development of catalytic rather than stoichiometric reactions, and the reduction of waste. royalsocietypublishing.org

Key aspects of sustainable nitrile synthesis include:

Atom Economy : Designing reactions where the maximum number of atoms from the reactants are incorporated into the final product. royalsocietypublishing.org

Use of Safer Solvents : Replacing hazardous organic solvents with greener alternatives such as water, ionic liquids, or supercritical fluids. royalsocietypublishing.orgroyalsocietypublishing.org

Catalysis : Employing catalysts to increase reaction efficiency and reduce energy consumption. Biocatalysis, using enzymes like nitrile hydratases, offers a highly selective and environmentally friendly route to amides from nitriles, and in some cases, can be engineered to favor nitrile formation. royalsocietypublishing.orgrsc.org

Renewable Feedstocks : Utilizing biomass-derived starting materials to reduce reliance on fossil fuels. researchgate.net

Recent advancements have focused on developing iron-catalyzed aerobic oxidation processes for the synthesis of nitriles from aldehydes and ammonia, which are environmentally benign and utilize a cost-effective catalyst. rsc.org Such methods align with the goals of sustainable chemistry by offering milder reaction conditions and reducing the generation of hazardous waste. rsc.orgresearchgate.net

Reactivity and Mechanistic Investigations of 3 Hexadecoxypropanenitrile

Fundamental Reaction Pathways of the Nitrile Group

The nitrile group is a versatile functional group in organic synthesis, capable of undergoing a wide range of transformations to produce amines, amides, carboxylic acids, ketones, and various heterocyclic systems. liv.ac.ukbeilstein-journals.orgpressbooks.pub The polarity of the carbon-nitrogen triple bond, with an electrophilic carbon atom, makes it susceptible to nucleophilic attack, a feature that underlies most of its characteristic reactions. libretexts.orglibretexts.org

Cycloaddition reactions offer a powerful route for the synthesis of heterocyclic compounds, which are significant scaffolds in medicinal chemistry. mdpi.com The nitrile group of 3-hexadecoxypropanenitrile can participate in such reactions, most notably in [3+2] cycloadditions, also known as 1,3-dipolar cycloadditions. msu.edumdpi.comresearchgate.net In these reactions, a 1,3-dipole reacts with a dipolarophile (the nitrile) to form a five-membered ring. msu.edu For instance, the reaction with azides (R-N₃) can yield tetrazole derivatives, while reaction with nitrile oxides can produce oxadiazoles. mdpi.comresearchgate.net These reactions are often concerted, meaning bond formation and breaking occur in a single, stereospecific step. msu.edulibretexts.org The synthesis of heterocycles is a major field of study, with electrochemical methods also providing pathways for their formation. chim.it

Table 1: Examples of Cycloaddition Reactions for Heterocycle Synthesis

| Reactant with Nitrile | 1,3-Dipole Type | Heterocyclic Product | Reaction Type |

| Sodium Azide (NaN₃) | Azide | 5-substituted Tetrazole | [3+2] Cycloaddition |

| Aryl Nitrile Oxide | Nitrile Oxide | 3,5-disubstituted 1,2,4-Oxadiazole | [3+2] Cycloaddition |

| Diazoalkane | Diazo Compound | Triazole derivative | [3+2] Cycloaddition |

Two of the most fundamental transformations of nitriles are hydrolysis and reduction. libretexts.org

Hydrolysis: The nitrile group of this compound can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid. numberanalytics.comsavemyexams.comcommonorganicchemistry.com In acid-catalyzed hydrolysis, the nitrile nitrogen is first protonated, which increases the electrophilicity of the carbon atom, facilitating the attack by water. libretexts.org This initially forms an amide intermediate, which is then further hydrolyzed to 3-hexadecoxypropanoic acid and an ammonium (B1175870) salt. numberanalytics.comlibretexts.org Under basic conditions, a hydroxide (B78521) ion directly attacks the nitrile carbon, and subsequent protonation steps lead to the formation of a carboxylate salt, which upon acidification yields the carboxylic acid. numberanalytics.comcommonorganicchemistry.com

Reduction: The nitrile group can be reduced to a primary amine, 3-hexadecoxypropan-1-amine. studymind.co.ukacsgcipr.org This is a highly efficient transformation commonly achieved through two main routes: catalytic hydrogenation or chemical reduction with metal hydrides. acsgcipr.org Catalytic hydrogenation involves reacting the nitrile with hydrogen gas (H₂) over a metal catalyst such as palladium (Pd), platinum (Pt), or nickel (Ni). acsgcipr.org Alternatively, powerful reducing agents like lithium aluminum hydride (LiAlH₄) are highly effective for this conversion. libretexts.orglibretexts.orgchemistrysteps.comlibretexts.org The mechanism with LiAlH₄ involves the nucleophilic addition of two hydride ions to the nitrile carbon, followed by an aqueous workup to produce the primary amine. libretexts.orgchemistrysteps.commsu.edu

Table 2: Summary of Hydrolysis and Reduction of this compound

| Reaction | Reagents & Conditions | Intermediate | Final Product |

| Acid Hydrolysis | HCl (aq) or H₂SO₄ (aq), heat | 3-Hexadecoxypropanamide | 3-Hexadecoxypropanoic Acid |

| Base Hydrolysis | NaOH (aq) or KOH (aq), heat; then H₃O⁺ | 3-Hexadecoxypropanamide | 3-Hexadecoxypropanoic Acid |

| Reduction (Hydride) | 1. LiAlH₄ in ether/THF; 2. H₂O workup | Imine anion | 3-Hexadecoxypropan-1-amine |

| Reduction (Catalytic) | H₂, Pd/C or PtO₂ or Raney Ni, high pressure/temp | Imine | 3-Hexadecoxypropan-1-amine |

The nitrile group serves as a valuable precursor for other functional groups beyond carboxylic acids and amines, highlighting its importance in functional group interconversions. vanderbilt.edufiveable.meslideshare.netslideshare.net

Formation of Ketones: Treatment of this compound with organometallic reagents, such as Grignard reagents (R'-MgX) or organolithium reagents (R'-Li), followed by aqueous hydrolysis, leads to the formation of ketones. libretexts.org The mechanism involves the nucleophilic attack of the organometallic's carbanion on the electrophilic nitrile carbon, forming an imine anion salt. libretexts.orglibretexts.org This intermediate is stable enough to prevent a second addition. Subsequent hydrolysis of the imine intermediate yields the corresponding ketone. libretexts.org

Formation of Aldehydes: Nitriles can be selectively reduced to aldehydes using less reactive hydride reagents that add only once across the triple bond. vanderbilt.edu Diisobutylaluminium hydride (DIBAL-H) is the reagent of choice for this transformation. chemistrysteps.comlibretexts.org The reaction is typically carried out at low temperatures (e.g., -78 °C) to prevent over-reduction to the amine. The DIBAL-H adds one hydride equivalent to form an aluminum-imine intermediate, which upon hydrolysis gives the aldehyde, 3-hexadecoxypropanal. chemistrysteps.comlibretexts.org

Table 3: Key Functional Group Interconversions of this compound

| Target Functional Group | Reagents & Conditions | Intermediate | Final Product Name |

| Ketone | 1. R-MgBr in ether; 2. H₃O⁺ | Imine salt | 1-Alkyl-4-hexadecoxybutan-2-one |

| Aldehyde | 1. DIBAL-H in toluene, -78 °C; 2. H₂O | Aluminum-imine complex | 3-Hexadecoxypropanal |

Hydrolysis and Reduction Pathways

Influence of the Long Alkoxy Chain on Reaction Dynamics

The C₁₆ alkoxy chain in this compound significantly impacts its chemical reactivity, not by direct participation, but through steric and physical effects. mdpi.com The long, flexible, and non-polar alkyl portion of the chain introduces considerable steric bulk around the molecule. This steric hindrance can impede the approach of reagents to the nitrile functional group, potentially leading to slower reaction rates compared to analogues with shorter alkyl chains, such as methoxypropanenitrile. liv.ac.uk

Furthermore, the long aliphatic chain dictates the solubility of the compound, making it highly soluble in non-polar organic solvents and poorly soluble in polar solvents like water. This property influences the choice of reaction medium and can affect the kinetics and mechanism of a reaction. For instance, in biphasic reactions, the molecule's surfactant-like character could influence the interfacial reaction rate. The chain length also affects the molecule's physical properties, such as melting and boiling points, which can be a critical factor in setting reaction conditions. mdpi.com While the ether oxygen can have a slight inductive effect, its distance from the nitrile group (separated by two carbon atoms) means its electronic influence on the nitrile's reactivity is likely minimal compared to the dominant steric and solubility effects.

Computational Elucidation of Reaction Mechanisms

Modern computational chemistry provides powerful tools for investigating reaction mechanisms, offering insights that complement experimental findings. scielo.brethz.chuio.no Density Functional Theory (DFT) is a particularly common method used to model reaction pathways, calculate activation energies, and predict the geometries of reactants, transition states, and products. mdpi.comrsc.org

For this compound, computational studies could be employed to elucidate the mechanisms of its various reactions. For example, DFT calculations could model the [3+2] cycloaddition reaction pathway to determine whether the reaction is concerted or stepwise and to rationalize the observed regioselectivity. mdpi.comrsc.orgresearchgate.net Similarly, the hydrolysis and reduction mechanisms could be studied to compare the energy barriers of different proposed pathways, such as acid- versus base-catalyzed hydrolysis. scielo.br

While specific computational studies on this compound are not widely reported, the methodologies are well-established for nitrile-containing molecules and other organic reactions. ethz.chuio.norsc.org Such studies can be invaluable for optimizing reaction conditions and for designing new synthetic routes by providing a detailed, atomistic understanding of the reaction dynamics. scielo.br

Transition State Analysis and Energy Landscapes

A transition state is a high-energy, transient configuration of a reacting system that must be overcome for a reaction to proceed to products. chalmers.seresearchgate.net The analysis of these states and the broader energy landscape, which maps the potential energy of a system as a function of its atomic coordinates, is fundamental to understanding reaction mechanisms and rates.

For a hypothetical reaction involving this compound, such as the hydrolysis of the nitrile group, computational chemistry could be employed to model the transition state. This would likely involve the approach of a nucleophile (e.g., a water molecule or hydroxide ion) to the electrophilic carbon atom of the nitrile. The transition state would feature a partially formed bond between the nucleophile and the nitrile carbon, and a partial redistribution of charge. The energy of this transition state would represent the activation barrier for the reaction.

Solvent Effects on Reaction Kinetics and Thermodynamics

Solvents can significantly influence the rates and equilibrium positions of chemical reactions. These effects arise from the differential solvation of reactants, transition states, and products. The polarity, proticity, and polarizability of the solvent are key factors that govern these interactions.

In the context of this compound, the long hexadecyloxy chain imparts significant nonpolar character to the molecule. However, the nitrile group possesses a dipole moment, making it susceptible to interactions with polar solvents.

For a hypothetical reaction, such as a nucleophilic attack on the nitrile group, the choice of solvent would be critical.

Polar Protic Solvents (e.g., water, ethanol): These solvents can stabilize both the reactants and any charged intermediates or transition states through hydrogen bonding. For instance, in the hydrolysis of a nitrile, a polar protic solvent could solvate the attacking nucleophile and the developing negative charge on the nitrogen atom in the transition state.

Polar Aprotic Solvents (e.g., dimethyl sulfoxide, acetonitrile): These solvents possess dipoles that can stabilize charged species but lack the ability to donate hydrogen bonds. Their effect on reaction kinetics can differ significantly from protic solvents.

Nonpolar Solvents (e.g., hexane, toluene): In these solvents, the nonpolar hexadecyloxy chain of this compound would be well-solvated. However, reactions involving charged species or polar transition states would likely be disfavored due to poor stabilization.

The thermodynamic aspect of solvent effects relates to the relative stability of reactants and products in a given solvent. A solvent that better stabilizes the products compared to the reactants will shift the reaction equilibrium towards the products.

Hypothetical Kinetic Data in Different Solvents

Without experimental data, we can only hypothesize on the potential impact of solvents on a reaction involving this compound. The following table illustrates a hypothetical scenario for a generic nucleophilic addition to the nitrile group, demonstrating how relative reaction rates might vary with solvent polarity. This table is for illustrative purposes only and is not based on experimental findings .

| Solvent | Dielectric Constant (ε) | Hypothetical Relative Rate Constant (k_rel) |

| Hexane | 1.9 | 1 |

| Diethyl Ether | 4.3 | 5 |

| Acetonitrile | 37.5 | 50 |

| Water | 80.1 | 100 |

This hypothetical data suggests that a reaction proceeding through a polar transition state would be accelerated in more polar solvents due to better stabilization of the transition state relative to the less polar reactant.

Supramolecular Chemistry and Self Assembly of 3 Hexadecoxypropanenitrile

Non-Covalent Interactions Governing Supramolecular Assembly

The architecture of supramolecular assemblies is dictated by a variety of weak, non-covalent interactions. numberanalytics.comencyclopedia.pub For 3-hexadecoxypropanenitrile, these include hydrogen bonding, dipole-dipole interactions, and van der Waals forces. The interplay of these forces determines the final structure and properties of the resulting molecular aggregates. pku.edu.cnbeilstein-journals.org

Hydrogen Bonding Networks Involving the Nitrile Group

The nitrile group (–C≡N) is a potent hydrogen bond acceptor. rsc.orgnih.gov The nitrogen atom in the nitrile group of this compound possesses a lone pair of electrons and a partial negative charge, making it capable of forming hydrogen bonds with suitable donor molecules, such as water or alcohols. nih.govaimspress.com In the solid state or at interfaces, the nitrile can also interact with weak C–H donors from neighboring molecules, contributing to the stability of the crystal lattice or self-assembled monolayer. iucr.orgpsu.edu These C–H···N interactions, though weaker than conventional hydrogen bonds, are numerous and collectively play a significant role in the packing of molecules. rsc.org

| Bond Type | Typical Interaction Energy (kcal/mol) | Description |

|---|---|---|

| O–H···N≡C | 3 - 7 | Interaction with strong donors like water or alcohols. |

| N–H···N≡C | 2 - 5 | Interaction with donors like amines or amides. nih.gov |

| C–H···N≡C | 0.5 - 2.5 | Weak interaction with activated C-H bonds, common in crystal packing. psu.edursc.org |

Van der Waals Forces and Hydrophobic Interactions of the Alkyl Chain

The long, 16-carbon alkyl (hexadecyl) chain is the dominant feature of the this compound molecule and a primary driver of its self-assembly. beilstein-journals.org

Van der Waals Forces: These are weak, non-specific attractive forces that occur between all atoms and molecules. rsc.org In the context of the hexadecyl chain, the cumulative effect of these interactions is substantial. numberanalytics.comnih.gov When molecules pack closely together, the van der Waals forces between the interdigitating alkyl chains provide significant stabilization energy, estimated at approximately 1.5 kcal/mol per methylene (B1212753) (–CH₂) unit. nih.gov This force encourages the chains to align in a parallel fashion, maximizing contact and leading to ordered structures. beilstein-journals.org

Hydrophobic Interactions: In aqueous environments, the non-polar alkyl chain is repelled by water molecules. This phenomenon, known as the hydrophobic effect, is a major driving force for self-assembly. pku.edu.cn To minimize their unfavorable contact with water, the hexadecyl chains aggregate together, forming a non-polar core. beilstein-journals.orgacs.org This process simultaneously allows the polar ether-nitrile head groups to remain exposed to the aqueous phase, leading to the formation of structures like micelles or bilayers. libretexts.org

| Interaction Type | Participating Moiety | Typical Energy (kcal/mol) | Primary Role |

|---|---|---|---|

| Van der Waals | Hexadecyl Chain | ~1.5 per –CH₂ group nih.gov | Chain packing and ordering |

| Hydrophobic Effect | Hexadecyl Chain (in water) | Variable (entropy-driven) | Driving force for aggregation in water pku.edu.cn |

| Dipole-Dipole | Nitrile Group | 1 - 4 researchgate.net | Directional alignment of head groups |

Molecular Recognition Phenomena

Molecular recognition refers to the specific binding of one molecule (a host) to another (a guest) through a combination of non-covalent interactions. nih.gov The distinct regions of this compound—the polar, hydrogen-bond accepting head and the long, hydrophobic tail—allow for varied molecular recognition events.

For instance, the nitrile group can be specifically recognized by host molecules capable of hydrogen bonding or cation-dipole interactions. acs.orgchemrxiv.org Macrocycles like calix mdpi.compyrroles have been shown to bind carboxylates, while pillar rsc.orgarenes can encapsulate alkylnitrile chains, with binding constants in non-polar solvents reaching as high as 1.2 x 10⁴ M⁻¹. acs.org Similarly, the long alkyl chain can be a guest for large, hydrophobic cavities, such as those found in cyclodextrins or deep cavitands. The recognition process is driven by the displacement of high-energy water from the cavity and favorable van der Waals contacts with the alkyl chain. thieme.de

Directed Self-Assembly in Solution and Solid State

The amphiphilic character of this compound allows for its directed self-assembly into a variety of ordered structures, both in solution and in the solid state. rsc.orgresearchgate.net This process involves molecules spontaneously organizing into stable, non-covalently linked aggregates. mdpi.com

In solution, the balance between the hydrophilic head and the hydrophobic tail dictates the resulting morphology. frontiersin.org In the solid state, or at a solid-liquid interface, interactions with the surface compete with intermolecular forces to guide the formation of two-dimensional patterns. rsc.org

Formation of Ordered Nanostructures and Micellar Systems

The most common outcome of the self-assembly of amphiphilic molecules like this compound in an aqueous solution is the formation of micelles. aimspress.comtainstruments.com Above a specific concentration, known as the critical micelle concentration (CMC), the molecules aggregate to sequester their hydrophobic hexadecyl tails from the water, forming a spherical or cylindrical core. aimspress.comrsc.org The hydrophilic ether-nitrile head groups form the outer corona of the micelle, which interfaces with the surrounding water. The size and shape of these micelles can be influenced by factors such as concentration and temperature. nih.gov

In non-aqueous solvents or at the solid-liquid interface, other nanostructures can form. acs.orgsemanticscholar.org For example, when adsorbed onto a surface like graphite, molecules with long alkyl chains can form highly ordered two-dimensional lamellar structures. rsc.orgnih.gov In these arrangements, the molecules lie flat on the surface, with the alkyl chains interdigitating and the polar head groups forming aligned rows stabilized by dipole-dipole and C-H···N interactions. rsc.org The controlled polymerization of long-chain alkyl glycidyl (B131873) ethers has also been used to create ABA triblock copolymers that self-assemble into micellar hydrogels. rsc.org Such ordered nanostructures are foundational for applications in nanopatterning and functional materials. beilstein-journals.org

Programming Self-Assembly through Functional Group Diversification

The self-assembly of molecules like this compound can be precisely controlled or "programmed" by strategically modifying their functional groups. This diversification allows for the fine-tuning of intermolecular interactions, thereby directing the formation of specific supramolecular structures. The nitrile group and the hexadecyl chain are the primary sites for such modifications.

The nitrile group (-C≡N) is a versatile functional group that can act as a hydrogen bond acceptor and participate in dipole-dipole interactions. nih.gov Its polarity is a crucial factor in the self-assembly of this compound in nonpolar solvents. Diversification of this group can lead to profound changes in the resulting supramolecular assemblies. For instance, the hydrolysis of the nitrile to a carboxylic acid or an amide would introduce much stronger hydrogen bonding capabilities, potentially transforming the self-assembly from simple aggregates into more complex, defined structures like fibers or sheets. nih.gov

Furthermore, the nitrile group can be converted to other functionalities via established organic reactions. For example, "click" chemistry could be employed to transform the nitrile into a tetrazole ring, introducing a significantly different electronic and steric profile, and thereby altering the self-assembly process. nih.gov

The hexadecyl chain also offers opportunities for functionalization, although this is less common for simple amphiphiles. Introducing branches or other functional groups along the alkyl chain would alter the van der Waals interactions and the packing efficiency of the molecules within an assembly.

The following table illustrates hypothetical modifications to this compound and the potential impact on its self-assembly behavior, based on established principles of supramolecular chemistry.

| Original Compound | Functional Group Modification | Modified Functional Group | Anticipated Change in Intermolecular Interactions | Potential Impact on Self-Assembly |

| This compound | Hydrolysis of nitrile | Carboxylic Acid (-COOH) | Introduction of strong hydrogen bond donor/acceptor capabilities | Formation of more ordered structures like ribbons or sheets |

| This compound | Reduction of nitrile | Primary Amine (-CH₂NH₂) | Introduction of hydrogen bond donor sites | Altered aggregation in polar solvents; potential for pH-responsive assembly |

| This compound | [2+3] Cycloaddition with azide | Tetrazole | Increased aromatic character and potential for π-stacking | Formation of different liquid crystalline phases or nano-architectures |

| This compound | Introduction of a double bond in the alkyl chain | Alkene | Altered chain packing and steric hindrance | Disruption of crystalline packing, potentially leading to more fluid assemblies |

Influence of Molecular Architecture on Supramolecular Assemblies

The length of the alkyl chain is a particularly influential parameter. In amphiphilic molecules, increasing the length of the hydrophobic tail generally enhances the driving force for self-assembly in polar solvents due to the increased hydrophobic effect. Studies on other long-chain amphiphiles have shown that longer alkyl chains promote the formation of more ordered and stable assemblies. ethernet.edu.etacs.org For instance, an increase in chain length can lead to a transition from spherical micelles to cylindrical or worm-like micelles, and eventually to bilayer vesicles.

The table below summarizes the general influence of alkyl chain length on the self-assembly of amphiphilic molecules, which can be extrapolated to the 3-alkoxypropanenitrile homologous series.

| Property | Short Alkyl Chain (e.g., C8) | Medium Alkyl Chain (e.g., C12) | Long Alkyl Chain (e.g., C16 as in this compound) |

| Critical Aggregation Concentration (CAC) | Higher | Intermediate | Lower |

| Dominant Assembly in Polar Solvents | Spherical Micelles | Cylindrical Micelles | Vesicles or Bilayers |

| Order within the Assembly | More fluid-like | More ordered | Highly ordered, crystalline-like packing |

| van der Waals Interactions | Weaker | Intermediate | Stronger |

This table presents generalized trends observed for amphiphilic molecules and serves as a predictive model for the behavior of this compound and its analogues.

The linear nature of the hexadecyl chain in this compound allows for efficient packing, which can lead to the formation of lamellar or hexagonal phases in the solid state or in concentrated solutions. The cross-sectional area of the polar head group relative to the hydrophobic tail is also a critical factor, as described by the critical packing parameter. Any modification to the molecular architecture, such as introducing bulky side groups or creating a bent shape, would drastically alter how the molecules pack and, consequently, the morphology of the resulting supramolecular structures.

Dynamic Covalent Chemistry in Supramolecular Systems

Dynamic covalent chemistry (DCC) involves the formation of covalent bonds that are reversible under specific conditions. This reversibility allows for "error-checking" and the thermodynamically controlled formation of complex molecular architectures. While the primary interactions driving the self-assembly of this compound are non-covalent, the nitrile group has the potential to participate in dynamic covalent reactions.

Recent research has shown that the carbon-nitrogen triple bond in nitriles can undergo reversible reactions, making them suitable candidates for use in dynamic covalent systems. mdpi.comscilit.com For example, the reaction of nitriles with thiols to form thioimidates can be reversible, especially in the presence of a catalyst or under specific pH conditions. nih.gov This opens up the possibility of creating adaptive materials based on this compound that can change their structure in response to external stimuli.

Imagine a system where this compound is in the presence of a dithiol linker. A reversible reaction could lead to the formation of a cross-linked network, transforming a solution of individual molecules or simple aggregates into a gel. The dynamic nature of the covalent bonds would allow this network to self-heal if damaged.

The following table outlines some potential dynamic covalent reactions involving the nitrile group and their implications for the supramolecular chemistry of this compound.

| Dynamic Covalent Reaction | Reactants with Nitrile | Dynamic Covalent Bond | Potential Application for this compound Systems |

| Thioimidate Formation | Thiols | C=N bond in thioimidate | Reversible gelation, self-healing materials |

| Imine Exchange | Primary Amines (after reduction of nitrile) | Imine (C=N) | Component exchange in self-assembled structures, responsive materials |

| Boronate Ester Formation | Boronic Acids (with diol-modified nitrile) | Boronate Ester | pH-responsive self-assembly, sensing applications |

| Hydrazone Formation | Hydrazines (with aldehyde-modified nitrile) | Hydrazone (C=N-N) | Controlled release systems, dynamic hydrogels |

This table is based on established dynamic covalent reactions and proposes their potential application to systems involving this compound, highlighting the forward-looking nature of this research area.

The integration of dynamic covalent chemistry with the self-assembly of this compound could lead to the development of novel "smart" materials with tunable properties, capable of adapting to their environment.

Research Applications in Advanced Materials Science

Design of Functional Materials Based on Nitrile-Containing Architectures

Nitrile-containing molecules are foundational in materials science due to the unique electronic properties and reactivity of the cyano group (-C≡N). This group's strong dipole moment and ability to coordinate with metals or act as a precursor for other chemical transformations are highly valuable.

Self-Assembled Monolayers and Thin Films

Self-assembled monolayers (SAMs) are highly ordered molecular layers that spontaneously form on a substrate. cd-bioparticles.commdpi.com They are created by immersing a substrate in a solution containing molecules that have a head group with a strong affinity for the surface and a spacer or tail group. mdpi.com The amphiphilic nature of 3-hexadecoxypropanenitrile, with its polar nitrile head and long non-polar hexadecoxy tail, makes it an ideal candidate for forming SAMs.

Formation and Structure : The nitrile head group can chemisorb or physisorb onto various surfaces, including metals and metal oxides. psu.edu Once anchored, the long hexadecoxy chains would align, driven by van der Waals interactions, to form a densely packed, ordered monolayer. cd-bioparticles.com The thickness of such a film can be precisely controlled by the length of the alkyl chain, which is a key advantage of SAMs. researchgate.net

Applications : These films can be used to modify the surface properties of materials, such as wettability, adhesion, and corrosion resistance. cd-bioparticles.com By creating a well-defined organic layer at the nanoscale, SAMs of this compound could be used in applications like nanolithography, biosensors, and as ultrathin gate dielectrics in electronic devices. mdpi.comresearchgate.net

Polymeric Materials with Tunable Properties

The nitrile group of this compound can serve as a functional site for polymerization, allowing the molecule to be used as a monomer. The resulting polymer would feature long, flexible hexadecoxy side chains.

Polymer Architecture : Polymers can be synthesized with various structures, including linear or branched chains. uotechnology.edu.iq In a polymer derived from a this compound-based monomer, the long alkyl side chains would significantly influence the material's bulk properties. These side chains would act as internal plasticizers, potentially leading to a low glass transition temperature and elastomeric or thermoplastic behavior. nih.gov

Tunable Properties : By copolymerizing this monomer with other monomers, a wide range of properties can be achieved. researchgate.net For example, incorporating this compound could enhance the hydrophobicity, flexibility, and processability of otherwise rigid polymers. The ability to tailor properties like mechanical strength, thermal resistance, and chemical resistance makes such polymers suitable for diverse applications, from specialty coatings to advanced engineering plastics. researchgate.net

Liquid Crystalline Phases and Mesophase Behavior

Liquid crystals represent a state of matter with properties between those of a conventional liquid and a solid crystal. tcichemicals.comdoitpoms.ac.uk They consist of molecules that have orientational order but may lack positional order. doitpoms.ac.uk The elongated, rod-like shape of this compound makes it a strong candidate for exhibiting liquid crystalline behavior.

Mesophase Formation : Molecules with rigid cores and flexible tails are known to form liquid crystal phases (mesophases) over specific temperature ranges (thermotropic) or in the presence of a solvent (lyotropic). tcichemicals.comwikipedia.org The long hexadecoxy chain of this compound provides the necessary molecular anisotropy. Depending on the degree of ordering, it could potentially form nematic phases (where molecules have a preferred orientation but no positional order) or more ordered smectic phases (where molecules are arranged in layers). doitpoms.ac.ukxiengineering.com

Applications in Displays and Sensors : The ability to control the alignment of liquid crystal molecules with an external electric field is the basis for liquid crystal display (LCD) technology. xiengineering.commdpi.com Materials based on this compound could be explored for such applications. Furthermore, the sensitivity of liquid crystalline phases to external stimuli like temperature and chemical analytes makes them useful for developing advanced sensors. mdpi.com

Role in Smart Materials and Responsive Systems

Smart materials are designed to change their properties in a controlled way in response to external stimuli such as temperature, light, or an electric field. builtin.comgreenly.earth The functional architectures derived from this compound, particularly its potential liquid crystalline and polymeric forms, could be harnessed to create such responsive systems.

Stimuli-Responsive Behavior : Liquid crystal phases are inherently responsive. The transition between different mesophases or to an isotropic liquid occurs at specific temperatures, making them thermochromic (changing color with heat). builtin.com Polymers incorporating the long, flexible hexadecoxy side chains might exhibit shape-memory properties, where the material can return to its original shape from a deformed state upon heating. innodez.com

Applications : Such responsive behaviors are critical for developing smart actuators, sensors, and self-healing materials. innodez.com For example, a polymer network containing this compound could be designed to change its permeability in response to temperature, enabling applications in controlled drug delivery systems. innodez.com

Integration into Hybrid Organic-Inorganic Materials

Hybrid organic-inorganic materials combine the properties of both organic and inorganic components at the molecular or nanoscale level, often resulting in synergistic effects. numberanalytics.commdpi.com These materials are typically classified based on the nature of the interaction between the two phases. numberanalytics.commdpi.com

Table 2: Classification of Hybrid Organic-Inorganic Materials

| Class | Interaction Type | Description |

| Class I | Weak Bonds (van der Waals, Hydrogen Bonding) | The organic and inorganic components are interpenetrating networks without covalent bonds linking them. numberanalytics.commdpi.com |

| Class II | Strong Bonds (Covalent, Ionic-Covalent) | The organic and inorganic phases are linked by strong chemical bonds, creating a more integrated and stable structure. numberanalytics.commdpi.com |

This compound is a suitable organic component for creating both classes of hybrid materials.

Class I Hybrids : The molecule can be physically entrapped within the pores of an inorganic matrix like silica (B1680970) or a zeolite during its formation (e.g., via a sol-gel process). The long alkyl chains would fill the void spaces, modifying the mechanical and surface properties of the inorganic host. ub.edu

Class II Hybrids : The nitrile group can be chemically modified (e.g., hydrolyzed to a carboxylic acid or reduced to an amine) to form covalent bonds with an inorganic network. For example, a modified version could be co-polymerized with metal alkoxides to create a covalently linked hybrid material with enhanced thermal and mechanical stability. aspbs.com These materials have applications in catalysis, protective coatings, and as advanced scaffolding for regenerative medicine. ub.edu

Computational and Theoretical Studies of 3 Hexadecoxypropanenitrile

Quantum Chemical Approaches for Molecular Structure and Electronic Propertiesresearchgate.net

Quantum chemical methods are fundamental to understanding the intrinsic properties of a molecule. taylor.edu These approaches, rooted in solving the Schrödinger equation, provide a window into the electronic structure, energy, and other critical characteristics that govern molecular behavior. researchgate.net For 3-hexadecoxypropanenitrile, these methods are instrumental in building a foundational understanding of its chemical nature.

Density Functional Theory (DFT) Calculationsgithub.ioiitk.ac.inudel.edu

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its balance of accuracy and computational cost. researchgate.netuni-graz.at It is particularly adept at investigating the electronic properties of molecules by focusing on the electron density rather than the complex many-electron wavefunction. taylor.eduuni-graz.at This approach is grounded in the Hohenberg-Kohn theorems, which establish that the ground-state properties of a system are a functional of the electron density. researchgate.netuni-graz.at

DFT calculations for this compound would typically involve selecting an appropriate exchange-correlation functional, which is the component that approximates the quantum mechanical effects of exchange and correlation. taylor.edu Common functionals range from the Local Density Approximation (LDA) to more sophisticated Generalized Gradient Approximations (GGAs) and hybrid functionals that incorporate a portion of exact exchange from Hartree-Fock theory. github.io The choice of basis set, a set of mathematical functions used to build molecular orbitals, is also crucial for the accuracy of the calculations. github.io

Through DFT, researchers can compute a variety of properties for this compound, as detailed in the table below.

| Calculated Property | Significance for this compound |

| Optimized Molecular Geometry | Provides the most stable 3D arrangement of atoms, including bond lengths, bond angles, and dihedral angles. This is crucial for understanding the molecule's shape and how it might pack in a condensed phase. |

| Electronic Energy | The total energy of the molecule in its ground electronic state. This is a key value for determining relative stabilities of different conformations. |

| Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energies | The HOMO-LUMO gap is an indicator of the molecule's chemical reactivity and electronic excitability. A smaller gap suggests the molecule is more easily polarized and potentially more reactive. |

| Molecular Electrostatic Potential (MEP) | Maps the electrostatic potential onto the electron density surface, revealing electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is vital for predicting sites of intermolecular interactions. |

| Dipole Moment | A measure of the overall polarity of the molecule. For this compound, the nitrile group introduces a significant dipole, which will strongly influence its interactions with other molecules and its self-assembly behavior. |

These calculations provide a static, gas-phase picture of the molecule, which is the starting point for more complex simulations.

Ab Initio Methods for Energetic and Spectroscopic Predictionsmpg.deresearchgate.net

Ab initio methods, Latin for "from the beginning," are a class of quantum chemistry methods that are based on first principles, without the use of empirical parameters. mpg.deresearchgate.net These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP), and Coupled Cluster (CC) theory, aim for a more rigorous solution of the Schrödinger equation. mpg.de While computationally more demanding than DFT, they can offer higher accuracy for certain properties. mpg.de

For this compound, ab initio calculations can be employed to refine the energetic and spectroscopic predictions.

| Predicted Property | Significance for this compound |

| Accurate Ground and Excited State Energies | High-level ab initio methods like CCSD(T) can provide benchmark-quality energies, which are useful for validating the results of less computationally expensive methods like DFT. mpg.de |

| Vibrational Frequencies | The calculation of vibrational frequencies allows for the prediction of the infrared (IR) and Raman spectra of the molecule. These predicted spectra can be compared with experimental data to confirm the molecular structure and identify characteristic vibrational modes, such as the C≡N stretch of the nitrile group. |

| Electronic Transition Energies | Ab initio methods can predict the energies of electronic excitations, which correspond to the absorption of UV-visible light. This information is valuable for understanding the photophysical properties of the molecule. |

The combination of DFT and ab initio methods provides a comprehensive and robust understanding of the intrinsic electronic and structural properties of this compound, laying the groundwork for investigating its collective behavior.

Molecular Dynamics Simulations of Assembly Processesmdpi.com

While quantum chemical methods provide a detailed look at a single molecule, molecular dynamics (MD) simulations are essential for understanding how large numbers of molecules behave and interact over time. researchgate.netnih.gov MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe dynamic processes like self-assembly. mdpi.com For a molecule like this compound, with its amphiphilic nature (a polar head group and a long nonpolar tail), MD simulations are particularly powerful for studying how it organizes into larger structures. nih.gov

Simulating Self-Assembly in Different Environmentsmdpi.com

The environment plays a crucial role in the self-assembly of amphiphilic molecules. MD simulations can be used to explore how this compound assembles in various media, such as in a vacuum, in a nonpolar solvent, or at an interface. nih.govmdpi.com

A typical simulation setup would involve placing a number of this compound molecules in a simulation box, either randomly distributed or in a pre-arranged configuration. The system is then allowed to evolve over time, and the trajectories of the molecules are analyzed to observe the formation of aggregates.

| Simulation Environment | Expected Assembly Behavior of this compound |

| Vacuum | In the absence of a solvent, the molecules will primarily interact with each other. The long hexadecyl chains will likely aggregate due to van der Waals forces, while the polar nitrile groups may arrange to minimize repulsion or form dipole-dipole interactions. |

| Nonpolar Solvent (e.g., hexane) | The nonpolar solvent will favorably interact with the hexadecyl chains. The polar nitrile head groups will be driven to aggregate to minimize their unfavorable contact with the solvent, potentially forming reverse micelles or other aggregates with the nitrile groups in the core. |

| Polar Solvent (e.g., water) | Although not explicitly listed, in a polar solvent, the opposite would occur. The hexadecyl chains would aggregate to form a hydrophobic core, while the polar nitrile groups would be exposed to the solvent, potentially forming micelles or bilayers. |

| Interface (e.g., air-water) | At an interface, the molecules would likely orient themselves with the polar nitrile groups in the water and the nonpolar hexadecyl chains in the air, forming a monolayer. |

By analyzing the simulation trajectories, researchers can identify the types of structures formed, the kinetics of their formation, and the thermodynamic driving forces behind the assembly process.

Understanding Intermolecular Interactions at the Atomic Levelgithub.iomdpi.com

MD simulations provide a detailed, atom-level view of the intermolecular interactions that drive the self-assembly of this compound. ucmerced.eduwikipedia.org The forces between molecules are described by a force field, which is a set of parameters that define the potential energy of the system as a function of the atomic coordinates.

The key intermolecular interactions for this compound are:

| Type of Interaction | Description and Relevance for this compound |

| Van der Waals Forces | These are weak, short-range attractive forces that arise from temporary fluctuations in electron density. wikipedia.orgsavemyexams.com The long hexadecyl chains of this compound have a large surface area, leading to significant cumulative van der Waals interactions that are a major driving force for the aggregation of the nonpolar tails. |

| Dipole-Dipole Interactions | The nitrile group (-C≡N) has a large permanent dipole moment due to the high electronegativity of nitrogen. harvard.edukhanacademy.org This leads to strong attractive interactions between the positive end of one nitrile group and the negative end of another. These interactions will play a crucial role in the organization of the polar head groups within the assembled structures. |

| Hydrogen Bonding | While this compound itself cannot act as a hydrogen bond donor, the nitrogen atom of the nitrile group has a lone pair of electrons and can act as a hydrogen bond acceptor if a suitable donor molecule (like water) is present in the environment. savemyexams.comkhanacademy.org |

MD simulations allow for the quantification of these interactions and the visualization of how they lead to the formation of specific, ordered structures.

Prediction of Supramolecular Synthon Formationmpg.deresearchgate.net

The concept of supramolecular synthons, introduced by Desiraju, refers to robust and predictable non-covalent interactions that act as "glue" to hold molecules together in a specific arrangement. mdpi.commdpi.com Predicting the formation of these synthons is a key aspect of crystal engineering and understanding self-assembly. mdpi.com

For this compound, the most likely supramolecular synthons would involve the interactions of the polar nitrile groups. The long aliphatic chain, while crucial for driving aggregation through the hydrophobic effect (in a polar medium) or van der Waals interactions, is less likely to form highly specific and directional synthons.

Based on the molecular structure, the following supramolecular synthons could be predicted:

| Potential Synthon | Description | Driving Force |

| Antiparallel Dimer | Two this compound molecules align in an antiparallel fashion, with the nitrile groups interacting. This arrangement maximizes the favorable dipole-dipole interactions and minimizes repulsion. | Dipole-dipole interactions |

| Linear Chain | Molecules align head-to-tail, with the positive end of one nitrile group interacting with the negative end of the next. | Dipole-dipole interactions |

| Sheet-like Structures | The linear chains or dimers could further organize into 2D sheets, driven by the packing of the hexadecyl chains. | Van der Waals forces |

Computational methods can be used to evaluate the stability of these potential synthons. By calculating the interaction energies of different dimer and larger cluster configurations using quantum chemical methods, researchers can identify the most energetically favorable arrangements. This information, combined with insights from MD simulations, provides a powerful predictive tool for understanding how this compound will organize in the solid state or in solution, paving the way for the rational design of new materials with tailored properties.

Theoretical Insights into Reactivity and Selectivity

Theoretical chemistry provides powerful tools for understanding the reactivity and selectivity of molecules like this compound. mdpi.com Methods based on Density Functional Theory (DFT) are particularly useful for elucidating reaction mechanisms and predicting the most likely sites of chemical attack. acs.orgnih.govresearchgate.net

The this compound molecule possesses two primary functional groups that dictate its reactivity: the ether linkage (-O-) and the nitrile group (-C≡N). The long hexadecyl chain, being a saturated alkyl group, is generally unreactive, but its steric bulk can influence the accessibility of the reactive centers.

DFT calculations can be employed to model the electronic structure of the molecule, including the distribution of electron density and the energies of the frontier molecular orbitals (HOMO and LUMO). nih.gov The nitrile group is inherently polar and the nitrogen atom possesses a lone pair of electrons, making it a potential site for protonation or coordination to Lewis acids. The carbon atom of the nitrile group is electrophilic and susceptible to nucleophilic attack. nih.gov DFT studies on other nitrile-containing compounds have successfully correlated calculated activation energies for nucleophilic attack with experimentally observed reaction rates. acs.orgnih.govresearchgate.net For this compound, theoretical studies could investigate reactions such as hydrolysis of the nitrile group to a carboxylic acid or an amide, or its reduction to an amine.

The ether oxygen also has lone pairs of electrons and can act as a hydrogen bond acceptor or a Lewis base. However, cleavage of the C-O bond in the ether linkage typically requires harsh conditions or specific catalysts. DFT calculations could be used to determine the energy barriers for various potential reactions, providing a quantitative measure of reactivity. acs.org For instance, a theoretical study could compare the activation energy for the nucleophilic attack on the nitrile carbon versus the cleavage of the ether bond under specific conditions.

Selectivity in reactions involving this compound can also be addressed through computational methods. For example, in a reaction with a reagent that could potentially interact with both the ether and the nitrile group, DFT calculations can predict which pathway is kinetically and thermodynamically favored. mdpi.com The analysis of global and local reactivity indices, such as Fukui functions, can pinpoint the most electrophilic and nucleophilic sites within the molecule, offering a rationale for the observed regioselectivity in chemical reactions. mdpi.com

To illustrate the type of insights that can be gained, the following hypothetical data table presents calculated activation energies for different potential reactions of this compound.

Table 1: Hypothetical DFT-Calculated Activation Energies for Reactions of this compound

| Reaction Type | Reaction Description | Catalyst/Conditions | Hypothetical Activation Energy (kcal/mol) |

|---|---|---|---|

| Nitrile Hydrolysis | Acid-catalyzed hydrolysis to propanamide derivative | H₃O⁺ | 25 |

| Nitrile Hydrolysis | Base-catalyzed hydrolysis to propanoate derivative | OH⁻ | 22 |

| Nitrile Reduction | Catalytic hydrogenation to the primary amine | H₂/Pd-C | 30 |

| Ether Cleavage | Acid-catalyzed cleavage | HBr | 45 |

Note: The values in this table are for illustrative purposes only and are not based on actual experimental or computational data for this compound.

Development of Predictive Models for Structure-Property Relationships

Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique used to predict the physical, chemical, and biological properties of compounds based on their molecular structure. nih.govconicet.gov.ar While no specific QSPR models for this compound have been published, models for similar classes of compounds, such as long-chain aliphatic molecules, ethers, and nitriles, have been successfully developed. researchgate.netrsc.orgacs.orgresearchgate.net

The development of a QSPR model for this compound and related alkoxypropanenitriles would involve several key steps. First, a dataset of compounds with known experimental values for the property of interest (e.g., boiling point, viscosity, density, thermal conductivity) would be compiled. acs.org Next, a set of molecular descriptors would be calculated for each compound in the dataset. These descriptors are numerical values that encode different aspects of the molecular structure. They can be classified as:

1D descriptors: Based on the chemical formula (e.g., molecular weight, atom counts).

2D descriptors: Based on the 2D representation of the molecule (e.g., topological indices, connectivity indices). researchgate.net

3D descriptors: Based on the 3D conformation of the molecule (e.g., molecular volume, surface area).

Once the descriptors are calculated, a mathematical model is built to establish a correlation between the descriptors and the experimental property. Various statistical methods can be used for this purpose, including:

Multiple Linear Regression (MLR): Creates a linear equation relating the property to a set of descriptors. researchgate.net

Partial Least Squares (PLS): A method similar to MLR that is suitable for datasets with a large number of correlated descriptors. researchgate.net

Artificial Neural Networks (ANN): A machine learning approach that can model complex, non-linear relationships. unipd.it

The predictive power and robustness of the developed QSPR model must be rigorously validated using statistical techniques such as cross-validation and external validation with a separate test set of compounds. researchgate.net

For this compound, a QSPR model could predict a range of important physicochemical properties. For example, a model for predicting the boiling point might include descriptors such as molecular weight, number of carbon atoms, and descriptors that account for the polarity of the ether and nitrile groups.

The following interactive table illustrates a hypothetical QSPR model for predicting the density of long-chain alkoxypropanenitriles.

Table 2: Hypothetical QSPR Model for Predicting Density of Long-Chain Alkoxypropanenitriles

| Descriptor | Descriptor Type | Hypothetical Coefficient |

|---|---|---|

| Molecular Weight | 1D | +0.0025 |

| Number of Carbon Atoms | 1D | -0.0010 |

| Wiener Index | 2D (Topological) | +0.0005 |

| Polar Surface Area | 2D | +0.0030 |

| Molar Volume | 3D | -0.0015 |

Note: The equation for the predicted property would be a linear combination of these descriptors and their coefficients. The values in this table are for illustrative purposes only.

The development of such predictive models is valuable for screening new compounds with desired properties, reducing the need for extensive experimental measurements, and guiding the design of new materials. core.ac.uk

Future Research Directions and Emerging Paradigms

Integration with Artificial Intelligence and Machine Learning in Chemical Synthesis and Materials Design

The convergence of artificial intelligence (AI) and chemistry is set to revolutionize the study and application of compounds like 3-hexadecoxypropanenitrile. Machine learning (ML) algorithms, a subset of AI, can analyze vast datasets to identify patterns in chemical reactions and material properties, accelerating discovery and optimization. nih.gov

Predictive Synthesis and Reaction Optimization: Future research will likely employ ML models to design and optimize the synthesis of this compound. AI-driven retrosynthesis tools can propose novel and efficient synthetic pathways that may not be immediately obvious to human chemists. researchgate.netacs.org For instance, ML algorithms can predict the optimal catalysts, solvents, and reaction conditions to maximize yield and minimize byproducts, potentially improving upon traditional methods. researchgate.net Neural networks are particularly adept at modeling the complex, non-linear relationships between molecular features and reaction outcomes, making them a powerful tool for optimizing synthetic routes. mdpi.com

Materials Property Prediction: The application of this compound in materials science is currently hypothetical, but AI can significantly shorten the discovery timeline. By training ML models on data from other long-chain molecules and nitrile-containing compounds, researchers can predict the physical, chemical, and mechanical properties of materials incorporating this compound. This includes predicting its potential for self-assembly, its interaction with other polymers or nanoparticles, and its performance in applications like coatings or as a component in dielectric elastomers. Autonomous research systems, which combine robotics with AI, could be used to perform high-throughput experiments, rapidly generating data to refine these predictive models without prior knowledge of the system. mdpi.com

| AI/ML Application Area | Potential Impact on this compound Research | Relevant Techniques |

| Retrosynthesis Planning | Proposing novel, efficient, and sustainable synthetic routes. | Neural Networks, Tree Search Algorithms |

| Reaction Optimization | Predicting optimal conditions (catalyst, solvent, temperature) for synthesis. researchgate.net | Gaussian Process Regression, Random Forest |

| Property Prediction | Forecasting material properties (e.g., self-assembly behavior, thermal stability). | Support Vector Machines, Neural Networks mdpi.com |

| Autonomous Discovery | High-throughput screening of reagent combinations and reaction conditions. mdpi.com | Bayesian Optimization, Reinforcement Learning |

Advanced Characterization Techniques for Supramolecular Structures

The amphiphilic nature of this compound, with its long hydrocarbon tail and polar nitrile head, suggests a strong potential for forming ordered supramolecular structures through non-covalent interactions. Understanding these assemblies is critical to harnessing them for materials applications. Future research will depend heavily on a suite of advanced characterization techniques to probe these structures across multiple scales. nih.govnih.gov

Visualizing Morphological and Structural Details: Techniques like cryogenic transmission electron microscopy (cryo-TEM) and cryo-electron microscopy (cryo-EM) will be indispensable for visualizing the nanoscale morphology of assemblies formed by this compound in solution or as thin films. numberanalytics.comnumberanalytics.com These methods can provide high-resolution images of individual fibers, vesicles, or other self-assembled structures. nih.gov Atomic force microscopy (AFM) can be used to investigate the surface topography and mechanical properties of these materials. nih.gov

Probing Molecular Packing and Interactions: To understand the arrangement of molecules within these assemblies, scattering techniques are crucial. Small-angle X-ray scattering (SAXS) and small-angle neutron scattering (SANS) can provide information on the size, shape, and organization of supramolecular structures. researchgate.net For crystalline or highly ordered domains, powder X-ray diffraction (PXRD) can reveal details about the molecular packing and intermolecular distances. nih.gov

Spectroscopic methods offer insight into the specific interactions driving self-assembly. Two-dimensional nuclear magnetic resonance (2D NMR) spectroscopy can elucidate the spatial arrangement of molecules and pinpoint intermolecular interactions in solution. numberanalytics.com Furthermore, techniques like ion mobility-mass spectrometry (IM-MS) are emerging as powerful tools for characterizing the size, shape, and stability of non-covalent complexes in the gas phase, providing complementary information to solution-phase studies. researchgate.net

| Characterization Technique | Information Gained for this compound |

| Cryo-Electron Microscopy (Cryo-EM) | High-resolution imaging of nanoscale morphology (e.g., fibers, vesicles). numberanalytics.com |

| Atomic Force Microscopy (AFM) | Surface topography and mechanical properties of assembled structures. nih.gov |

| Small-Angle X-ray/Neutron Scattering (SAXS/SANS) | Size, shape, and organization of supramolecular assemblies in solution or bulk. researchgate.net |

| Powder X-ray Diffraction (PXRD) | Molecular packing and interlayer spacing in crystalline or ordered phases. nih.gov |

| 2D Nuclear Magnetic Resonance (NMR) | Spatial arrangement and specific intermolecular interactions in solution. numberanalytics.com |

| Ion Mobility-Mass Spectrometry (IM-MS) | Characterization of non-covalent assemblies in the gas phase. researchgate.net |

Exploration of Novel Reactivity under Non-Conventional Conditions

The nitrile group is a versatile functional group capable of undergoing various transformations, including hydrolysis, reduction, and cycloaddition. wikipedia.orglibretexts.org Investigating the reactivity of this compound under non-conventional conditions could unlock new synthetic pathways and lead to novel molecules and materials.

High-Pressure Chemistry: High pressure can significantly alter reaction rates and equilibria, sometimes enabling transformations that are difficult to achieve under standard conditions. For example, the trimerization of nitriles to form sym-triazines has been shown to occur at high pressures. acs.org Subjecting this compound to high-pressure conditions could lead to the formation of novel triazine-based discotic liquid crystals or other functional materials, where the long alkoxy chains would influence the self-assembly of the resulting core.

Microwave and Ultrasound Irradiation: Alternative energy sources like microwave (MW) and ultrasound (US) irradiation can accelerate reaction rates and improve yields in nitrile chemistry. nih.gov These techniques have been successfully applied to 1,3-dipolar cycloaddition reactions of nitrile oxides, which are reactive intermediates that can be generated from related precursors. nih.gov Exploring the reactivity of this compound under MW or US activation could provide rapid and efficient access to new heterocyclic compounds bearing a long alkyl chain.

Novel Catalytic Systems: The reactivity of the nitrile group can be tuned using specific catalysts. For instance, Cu(II) ions have been shown to catalyze the activation of prebiotically plausible nitriles for phosphorylation reactions. rsc.org Exploring the use of transition metal catalysts or organocatalysts could reveal new reaction pathways for this compound, such as its participation in multicomponent reactions or its use as a synthon for constructing complex molecular architectures. acs.org The interaction of the long alkoxy chain with the catalyst surface or coordination sphere could introduce unique selectivity.

Bio-inspired Supramolecular Systems and Biomimetic Materials

Biological systems provide a rich source of inspiration for designing advanced materials with unique properties. nih.gov The structure of this compound, resembling a single-chain lipid, makes it an ideal building block for creating bio-inspired supramolecular systems and biomimetic materials.

Self-Assembled Vesicles and Micelles: Similar to how phospholipids (B1166683) form cell membranes, the amphiphilic nature of this compound could enable it to self-assemble in aqueous environments into structures like micelles or vesicles. These assemblies could serve as nanocarriers for hydrophobic molecules, a key feature in drug delivery systems. Research into the interaction of O-myristoyl-L-alaninol with surfactants has shown the formation of liposomes capable of encapsulating drugs, a principle that could be extended to nitrile-containing amphiphiles. nih.gov

Mimicking Biological Surfaces and Polymers: Nature utilizes long-chain molecules to create materials with specific functions, such as the hydrophobic surfaces of leaves or the flexible yet strong properties of certain biopolymers. rsc.org Polymers or co-polymers derived from this compound could be designed to mimic these properties. The long hexadecyloxy chains can impart hydrophobicity and flexibility, while the nitrile groups offer sites for cross-linking or further functionalization, allowing for the creation of smart materials that respond to external stimuli like pH or temperature. nih.gov The development of materials that mimic the mechanical properties of spider silk or resilin often involves controlling both crystalline and amorphous domains, a strategy that could be implemented using building blocks like this compound. nih.gov

Sustainable Chemistry Approaches for Nitrile-Based Compounds

The principles of green chemistry are increasingly guiding the synthesis of chemical compounds, aiming to reduce waste, avoid hazardous reagents, and utilize renewable resources. Future research on this compound will undoubtedly focus on developing sustainable synthetic methods.

Biocatalytic Synthesis: One of the most promising green approaches for nitrile synthesis involves the use of enzymes. Aldoxime dehydratases, for example, can convert aldoximes into nitriles under mild, aqueous conditions, offering a cyanide-free and sustainable alternative to traditional industrial processes. mdpi.comnih.gov A potential green synthesis for this compound could start from 3-hexadecoxypropanal, which would be converted to the corresponding aldoxime and then dehydrated using an aldoxime dehydratase enzyme. nih.gov This approach aligns with the use of renewable feedstocks, as long-chain aldehydes can be derived from biomass. acs.org

Green Solvents and Catalysts: Conventional organic synthesis often relies on volatile and toxic solvents. Research into nitrile synthesis has demonstrated the effectiveness of greener alternatives. Deep eutectic solvents (DES), which are mixtures of compounds like choline (B1196258) chloride and urea, can act as both the catalyst and solvent for converting aldehydes to nitriles, offering a non-toxic, biodegradable, and reusable reaction medium. organic-chemistry.org Similarly, using simple ionic liquids or solid catalysts like silica (B1680970) gel can facilitate the reaction under solvent-free conditions, simplifying the work-up process and reducing environmental impact. acs.orgajgreenchem.com

| Sustainable Approach | Application to this compound Synthesis | Key Advantages |

| Biocatalysis | Enzymatic dehydration of 3-hexadecoxypropanaldoxime using an aldoxime dehydratase. mdpi.comnih.gov | Cyanide-free, mild conditions, aqueous media, high selectivity. |

| Deep Eutectic Solvents (DES) | One-pot synthesis from 3-hexadecoxypropanal using a DES as catalyst and medium. organic-chemistry.org | Low toxicity, biodegradable, reusable, often solvent-free. |

| Ionic Liquid Catalysis | Domino reaction of 3-hexadecoxypropanal and hydroxylamine (B1172632) hydrochloride catalyzed by an ionic liquid. acs.org | High efficiency, metal-free, potential use of biomass-derived aldehydes. |

| Solid-Supported Reagents | Synthesis from 3-hexadecoxypropanal on a silica-gel support. ajgreenchem.com | Solvent-free, inexpensive, simple work-up. |

Q & A

Q. General Guidelines for Research Design :

- Research Questions : Ensure specificity (e.g., "How does the alkyl chain length of this compound influence its membrane permeability?") to avoid superficial investigations .

- Data Integrity : Use tools like NIST databases for physicochemical reference data and adhere to ICH guidelines for preclinical studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.